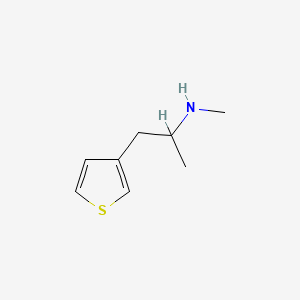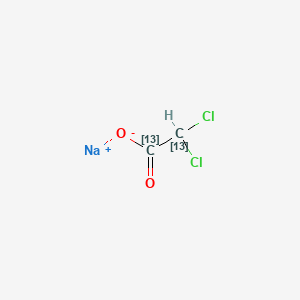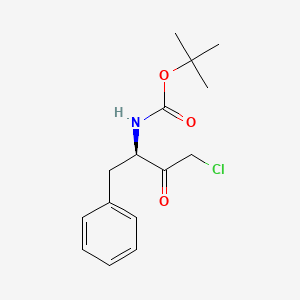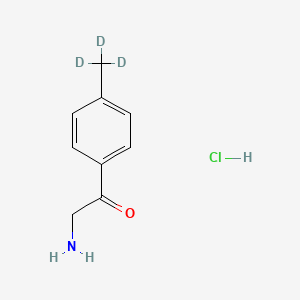
2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride is a deuterated derivative of 2-Amino-1-(4-methylphenyl)ethanone Hydrochloride. This compound is often used in biochemical research, particularly in the study of metabolic pathways and enzyme reactions. The deuterium labeling helps in tracing the compound in various biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methylacetophenone.
Deuteration: The methyl group is replaced with a deuterium atom using deuterated reagents.
Amination: The ketone group is converted to an amino group through reductive amination.
Hydrochloride Formation: The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Deuteration: Using deuterated reagents in large quantities.
Continuous Flow Reactors: To ensure efficient and consistent production.
Purification: Using crystallization and recrystallization techniques to obtain high purity.
化学反应分析
Types of Reactions
2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used.
Major Products
Oxidation: Produces 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Produces 4-methylphenylethanol or 4-methylphenylethylamine.
Substitution: Produces various substituted derivatives depending on the reagent used.
科学研究应用
2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic pathways by tracing the deuterium-labeled compound.
Medicine: Used in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.
Industry: Employed in the synthesis of deuterated compounds for various applications.
作用机制
The mechanism of action of 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride involves its interaction with enzymes and metabolic pathways. The deuterium labeling allows for the tracking of the compound through various biochemical processes, providing insights into enzyme activity and metabolic flux.
相似化合物的比较
Similar Compounds
2-Amino-1-(4-methylphenyl)ethanone Hydrochloride: The non-deuterated version of the compound.
2-Amino-1-(4-methylphenyl)ethanol: A reduced form of the compound.
4-Methylbenzylamine: A related compound with a similar structure.
Uniqueness
The uniqueness of 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride lies in its deuterium labeling, which makes it particularly useful for tracing and studying biochemical pathways. This property is not present in its non-deuterated counterparts, making it a valuable tool in scientific research.
属性
IUPAC Name |
2-amino-1-[4-(trideuteriomethyl)phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWOUORJQZGRRF-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
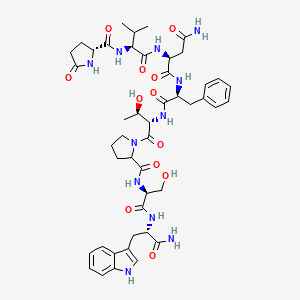
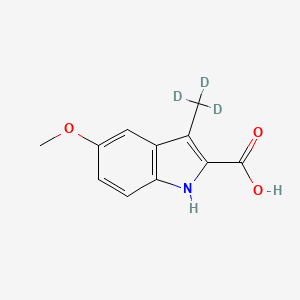

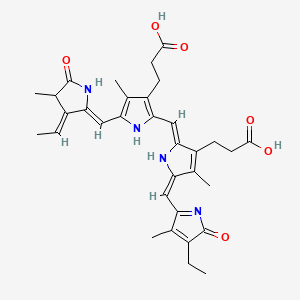
![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)
